CID 71407415

Description

CID 71407415 is a PubChem Compound Identifier (CID) representing a unique entry in the PubChem database, a critical resource for chemical information managed by the National Center for Biotechnology Information (NCBI). For example, CID 71407415 may belong to a class of organic or organometallic compounds, as inferred from methodologies in chemical database analysis . Its characterization likely involves techniques such as GC-MS (gas chromatography-mass spectrometry) for purity assessment and structural elucidation, as demonstrated in Figure 1C and 1D of , which highlights chromatographic and mass spectral data for similar compounds.

Properties

Molecular Formula |

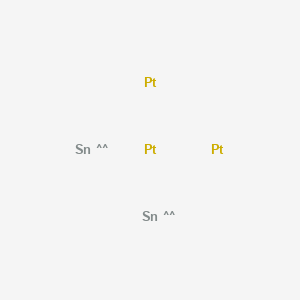

Pt3Sn2 |

|---|---|

Molecular Weight |

822.7 g/mol |

InChI |

InChI=1S/3Pt.2Sn |

InChI Key |

QQWBKUHISQWNBB-UHFFFAOYSA-N |

Canonical SMILES |

[Sn].[Sn].[Pt].[Pt].[Pt] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 71407415 involves specific synthetic routes and reaction conditions. The methods typically include the use of commercially available reagents and solvents to produce the compound in high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

CID 71407415 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 71407415 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of specialized materials or chemicals .

Mechanism of Action

The mechanism of action of CID 71407415 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 71407415 with structurally or functionally analogous compounds requires analysis of substituents, functional groups, bioactivity, and synthetic pathways. Below is a systematic comparison based on methodologies and examples from the evidence:

Table 1: Structural and Functional Comparison of CID 71407415 and Analogous Compounds

Key Comparison Metrics

Structural Similarity :

- CID 71407415 may share backbone motifs (e.g., steroid, polyketide) with compounds like CID 6675 or CID 101283544. Substituent groups (e.g., hydroxyl, sulfonyl) influence solubility and bioactivity .

- Automated structure-activity relationship (SAR) tools, as referenced in , could link CID 71407415 to analogs via PubChem’s similarity search algorithms.

Functional Overlap :

- If CID 71407415 is a bioactive molecule, its mechanism may parallel oscillatoxin derivatives (e.g., ion channel modulation) or bile acids (e.g., membrane transport regulation). Functional predictions require docking studies or assay data, as emphasized in medicinal chemistry guidelines .

Synthetic Accessibility: Synthesis routes for CID 71407415 might mirror strategies for steroidal or polyketide compounds, involving multistep organic reactions or biotechnological methods. stresses the need for detailed synthetic protocols and spectral validation (e.g., NMR, IR) for reproducibility.

Cross-referencing PubChem annotations with patent databases or pharmacological studies (e.g., ’s diarrhea model) could reveal therapeutic or industrial relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.